N-(4-cyclopropyl-1,2,4-triazol-3-yl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide
Description
N-(4-cyclopropyl-1,2,4-triazol-3-yl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, a pyrimidine ring, and a carboxamide group, which contribute to its diverse reactivity and functionality.
Properties
IUPAC Name |
N-(4-cyclopropyl-1,2,4-triazol-3-yl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O/c1-7-5-9(16-11(13-2)15-7)10(20)17-12-18-14-6-19(12)8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,13,15,16)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLQJNNHLQHRAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC)C(=O)NC2=NN=CN2C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyclopropyl-1,2,4-triazol-3-yl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Pyrimidine Ring Construction: The pyrimidine ring is often constructed through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Coupling of the Triazole and Pyrimidine Rings: This step involves the formation of a bond between the triazole and pyrimidine rings, typically through a nucleophilic substitution reaction.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, often using an amine and a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are often employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
N-(4-cyclopropyl-1,2,4-triazol-3-yl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-cyclopropyl-1,2,4-triazol-3-yl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrimidine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of these targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenyl-1,2,4-triazol-3-yl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide
- N-(4-methyl-1,2,4-triazol-3-yl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide
- N-(4-ethyl-1,2,4-triazol-3-yl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide
Uniqueness
N-(4-cyclopropyl-1,2,4-triazol-3-yl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
